molecular formula C14H12ClNO2 B183805 4-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 63759-94-4

4-[(4-Chlorobenzyl)amino]benzoic acid

Cat. No.: B183805
CAS No.: 63759-94-4
M. Wt: 261.7 g/mol
InChI Key: QIANQKPXNXBLNW-UHFFFAOYSA-N
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Description

4-[(4-Chlorobenzyl)amino]benzoic acid is an organic compound with the molecular formula C14H12ClNO2 It is characterized by the presence of a benzoic acid moiety substituted with a 4-chlorobenzylamino group

Scientific Research Applications

4-[(4-Chlorobenzyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “4-[(4-Chlorobenzyl)amino]benzoic acid” indicates that it may be an irritant . It is recommended to avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorobenzyl)amino]benzoic acid typically involves the reaction of 4-chlorobenzylamine with 4-aminobenzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chlorobenzylamine and 4-aminobenzoic acid.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the reaction.

    Procedure: The mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Chlorobenzyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorobenzyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

  • 4-[(4-Bromobenzyl)amino]benzoic acid
  • 4-[(4-Methylbenzyl)amino]benzoic acid
  • 4-[(4-Nitrobenzyl)amino]benzoic acid

Comparison:

  • 4-[(4-Chlorobenzyl)amino]benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents (e.g., bromine, methyl, nitro groups).
  • The chlorine substituent may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-12-5-1-10(2-6-12)9-16-13-7-3-11(4-8-13)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIANQKPXNXBLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398332
Record name 4-[(4-chlorobenzyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63759-94-4
Record name 4-[(4-chlorobenzyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Aminobenzoic acid (13.7 g., 0.1 mole) and 4-chlorobenzaldehyde (14.05 g., 0.1 mole) were mixed in dry benzene (200 ml.), 4-toluenesulphonic acid (50 mg.) was added and the mixture was boiled under reflux in an apparatus incorporating a water-trap until the theoretical amount of water (1.8 ml) had been collected. The reaction mixture was cooled in iced water, the product filtered, dried and hydrogenated at NTP in ethanol (500 ml) in the presence of platinum oxide, (Adams catalyst), (100 mg). The catalyst was filtered off and the solution added to iced water. The product was filtered, dried and crystallised from 20% aqueous ethanol to give 4[(4-chlorobenzyl)-amino]-benzoic acid (17.32 g., 78%) which melted at 206°-8° C.
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

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